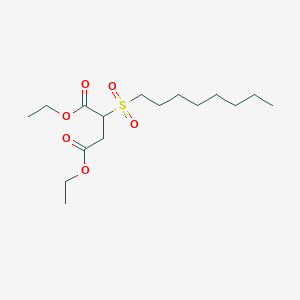
1H-Pyrazole-3-carboxamide, 4-benzoyl-N,1,5-triphenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Pyrazole-3-carboxamide, 4-benzoyl-N,1,5-triphenyl- is a complex organic compound that belongs to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This particular compound is characterized by the presence of a benzoyl group and three phenyl groups, making it a highly substituted pyrazole derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Pyrazole-3-carboxamide, 4-benzoyl-N,1,5-triphenyl- typically involves multi-step reactions. One common method includes the cyclocondensation of hydrazines with 1,3-dicarbonyl compounds or their synthetic equivalents. For instance, the reaction of phenylhydrazine with benzoylacetone under acidic conditions can yield the desired pyrazole derivative .
Another approach involves the [3+2] cycloaddition of N-isocyanoiminotriphenylphosphorane with terminal alkynes. This reaction is mediated by silver and offers mild conditions, broad substrate scope, and excellent functional group tolerance .
Industrial Production Methods
Industrial production of such complex pyrazole derivatives often employs high-throughput techniques and automated synthesis platforms. These methods ensure the scalability and reproducibility of the compound. The use of continuous flow reactors and microwave-assisted synthesis are some of the advanced techniques utilized in industrial settings to enhance reaction efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
1H-Pyrazole-3-carboxamide, 4-benzoyl-N,1,5-triphenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like bromine or hydrogen peroxide to form corresponding pyrazole oxides.
Reduction: Reduction reactions can be carried out using hydrazine or sodium borohydride to yield reduced pyrazole derivatives.
Common Reagents and Conditions
Oxidation: Bromine in acetic acid or hydrogen peroxide in the presence of a catalyst.
Reduction: Hydrazine hydrate or sodium borohydride in ethanol.
Substitution: Aryl halides in the presence of a base like potassium carbonate and a palladium catalyst
Major Products Formed
The major products formed from these reactions include oxidized pyrazole derivatives, reduced pyrazole derivatives, and various substituted pyrazoles depending on the reagents and conditions used .
Scientific Research Applications
1H-Pyrazole-3-carboxamide, 4-benzoyl-N,1,5-triphenyl- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound has shown potential as an antiproliferative agent against cancer cells.
Medicine: Due to its antiproliferative properties, it is being explored as a potential anticancer drug.
Mechanism of Action
The mechanism of action of 1H-Pyrazole-3-carboxamide, 4-benzoyl-N,1,5-triphenyl- involves its interaction with molecular targets such as DNA and kinases. The compound can bind to the minor groove of DNA, altering its conformation and affecting gene expression. Additionally, it inhibits kinase activity by binding to the ATP-binding site, thereby blocking the phosphorylation of target proteins. These interactions lead to the disruption of cellular processes and induce cell death in cancer cells .
Comparison with Similar Compounds
Similar Compounds
1H-Pyrazole-3-carboxamide, 4-benzoyl-5-phenyl-: This compound is similar in structure but lacks the additional phenyl groups, resulting in different chemical and biological properties.
1H-Pyrazole-3-carboxamide, 4-benzoyl-N-phenyl-: This compound has only one phenyl group attached to the nitrogen atom, making it less sterically hindered and potentially more reactive.
Uniqueness
1H-Pyrazole-3-carboxamide, 4-benzoyl-N,1,5-triphenyl- is unique due to its highly substituted structure, which imparts distinct chemical and biological properties. The presence of multiple phenyl groups enhances its ability to interact with various molecular targets, making it a versatile compound in scientific research .
Properties
CAS No. |
57391-77-2 |
|---|---|
Molecular Formula |
C29H21N3O2 |
Molecular Weight |
443.5 g/mol |
IUPAC Name |
4-benzoyl-N,1,5-triphenylpyrazole-3-carboxamide |
InChI |
InChI=1S/C29H21N3O2/c33-28(22-15-7-2-8-16-22)25-26(29(34)30-23-17-9-3-10-18-23)31-32(24-19-11-4-12-20-24)27(25)21-13-5-1-6-14-21/h1-20H,(H,30,34) |
InChI Key |
ORJBUTBRDRBURA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(=NN2C3=CC=CC=C3)C(=O)NC4=CC=CC=C4)C(=O)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(Heptyloxy)-4-{(Z)-[4-(2-methylbutyl)phenyl]-NNO-azoxy}benzene](/img/structure/B14614267.png)
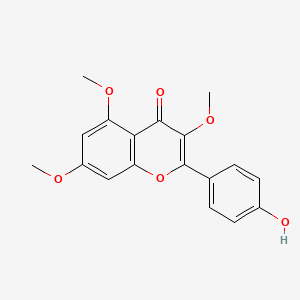
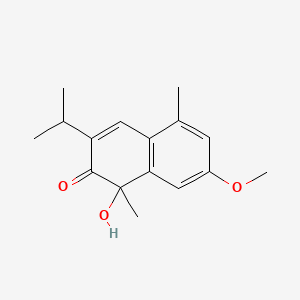
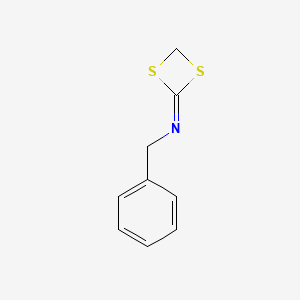

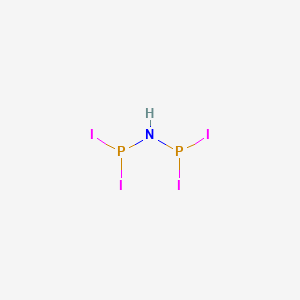
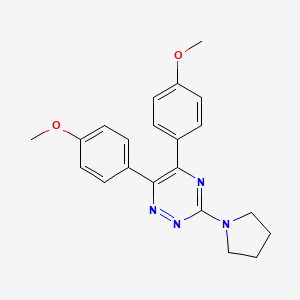
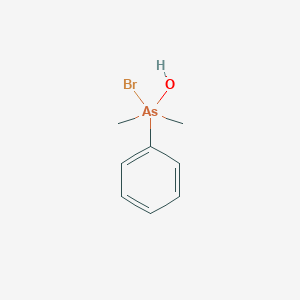
![4-[2-(Benzylsulfanyl)ethoxy]-1-methyl-3,5-diphenyl-1H-pyrazole](/img/structure/B14614329.png)

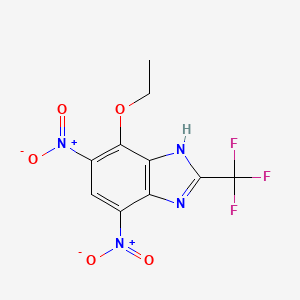
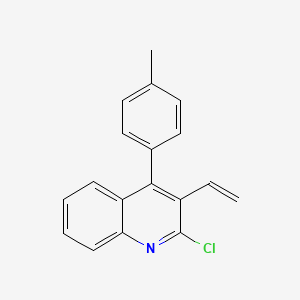
![3-[(2-Ethylhexyl)oxy]-2-hydroxypropyl 2-ethylhexanoate](/img/structure/B14614360.png)
